N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
Target of Action
Similar compounds with diethylamino propyl groups have been shown to interact with various biological targets
Mode of Action
Compounds with similar structures have been shown to undergo reactions with acids to form salts and water . This suggests that the compound may interact with acidic components in the biological system, leading to changes in the system’s chemical balance .
Biochemical Pathways
Similar compounds have been shown to be involved in the formation of supramolecular structures . This suggests that the compound may influence the assembly and disassembly of macromolecular structures in the cell .
Pharmacokinetics
Similar compounds have been shown to be soluble in water , suggesting that this compound may also be water-soluble and could be distributed throughout the body via the bloodstream
Result of Action
Similar compounds have been shown to cause changes in the hydrophilic-hydrophobic balance of the system, leading to conformational rearrangements at the molecular level . This suggests that the compound may induce changes in the physical properties of the system, potentially affecting the function of proteins and other macromolecules .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, similar compounds have been shown to be flammable and may react with air to form explosive mixtures . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of heat, sparks, or flames
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with N-(3-(diethylamino)propyl)amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as chloroform or toluene and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to form corresponding alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromene derivatives
Comparison with Similar Compounds
- N-(3-(dimethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Comparison: this compound is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-3-19(4-2)9-5-8-18-16(21)14-11-12-10-13(20(23)24)6-7-15(12)25-17(14)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLZILHZRXYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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